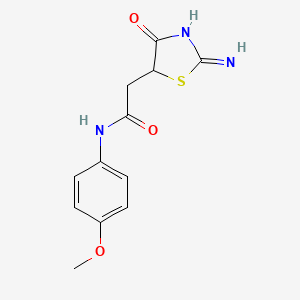

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C12H13N3O3S |

|---|---|

Molecular Weight |

279.32 g/mol |

IUPAC Name |

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C12H13N3O3S/c1-18-8-4-2-7(3-5-8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |

InChI Key |

JPOMCZUKXAJQDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the amide and methoxyphenyl groups. Common synthetic routes may include:

Cyclization reactions: to form the thiazole ring.

Amidation reactions: to introduce the amide group.

Substitution reactions: to attach the methoxyphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions could target the carbonyl group in the amide.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H13N3O3S

- Molecular Weight : 273.31 g/mol

- CAS Number : 90008-73-4

The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various pathogens including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer properties. Notably, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study indicated that thiazole-based compounds effectively reduced tumor growth in animal models by modulating pathways such as PI3K/Akt/mTOR .

Anti-inflammatory Effects

The compound's potential for anti-inflammatory applications has been noted through its ability to inhibit pro-inflammatory mediators in vitro. This suggests possible therapeutic roles in treating conditions like asthma and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a study published in ACS Omega, several thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The most active derivative exhibited significant synergy with conventional antibiotics, enhancing their efficacy against resistant strains . This highlights the potential of 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A specific derivative of this compound was tested against human breast cancer cell lines (MDAMB-231). The results showed a marked reduction in cell viability and significant inhibition of VEGF expression, indicating its potential as an antiangiogenic agent . This aligns with the broader findings regarding thiazole derivatives' roles in cancer therapy.

Potential Therapeutic Applications

Given its diverse biological activities, 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide could be developed for various therapeutic applications:

- Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.

- Cancer Therapy : Formulation of anticancer drugs targeting specific pathways involved in tumor growth.

- Anti-inflammatory Drugs : Creation of treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may:

Inhibit enzymes: by binding to the active site.

Interact with receptors: to modulate signaling pathways.

Disrupt cellular processes: by integrating into cell membranes or interacting with DNA.

Comparison with Similar Compounds

Key Observations :

- Thiazole Modifications: Substitution at the thiazole ring’s 2-position (e.g., benzothiazolylamino in ) significantly enhances antitumor activity, suggesting that bulkier substituents may improve target binding .

- Physicochemical Properties : The ethoxyphenyl analog () has a lower molecular weight (310.39 g/mol) and additional H-bond acceptors, which may influence membrane permeability compared to the target compound .

Biological Activity

2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound belonging to the thiazolidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide is with a molecular weight of 286.33 g/mol. Its structure features a thiazole ring and a methoxyphenyl group, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂S |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide |

| InChI Key | [InChI Key Here] |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.5 to 1.0 µg/mL, demonstrating its potency against resistant strains.

Anticancer Activity

The anticancer potential of 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide has been evaluated in several cancer cell lines. Notably, it has shown effectiveness against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The compound induces apoptosis via the activation of the caspase pathway, with IC50 values reported between 10 µM and 20 µM depending on the cell line.

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 12 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays have shown that it reduces inflammation markers in macrophage cell lines by approximately 40% at a concentration of 10 µM.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell proliferation and bacterial growth. For example, it may act as a competitive inhibitor for enzymes critical in metabolic pathways related to cell division.

Case Studies

- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells (22-fold increase in annexin V-FITC positive cells), indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Amino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions involving thiazolidinone intermediates and substituted acetamides. For example, a two-step protocol may involve (i) cyclization of a thiourea derivative to form the thiazolidinone ring and (ii) coupling with 4-methoxyaniline via an amide bond. Key reagents include chloroacetyl chloride (for acetamide formation) and potassium carbonate as a base in DMF. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized thiazole derivatives. Characterization via TLC and spectroscopic methods (IR, NMR) is critical for monitoring progress .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To verify the thiazolidinone ring protons (δ ~3.8–4.2 ppm for CH₂ groups) and methoxy substituents (δ ~3.7 ppm).

- IR spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretching) and ~3468 cm⁻¹ (N-H stretching) confirm amide and amine functionalities.

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak (expected m/z ~330–350 g/mol). Discrepancies in spectral data may indicate impurities or tautomeric forms .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity, such as antimicrobial or anticancer potential?

- Answer : Initial screening should include:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC determination.

- Cytotoxicity studies : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard drugs.

- Thiazole derivatives often exhibit activity due to their ability to disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected peaks in NMR or IR?

- Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in the thiazolidinone ring) or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic tautomeric shifts.

- HPLC purification : To isolate pure fractions for re-analysis.

- X-ray crystallography : Definitive structural elucidation (e.g., as demonstrated for analogous thiadiazol-2-yl acetamides ).

Q. What experimental designs are appropriate for studying the compound’s stability under physiological or environmental conditions?

- Answer : Stability studies should assess:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC.

- Photolytic stability : Expose to UV-Vis light and track degradation products.

- Environmental fate : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Evidence from related compounds suggests methoxy groups may enhance stability against hydrolysis .

Q. How can mechanistic studies elucidate the compound’s hypoglycemic or anticancer activity at the molecular level?

- Answer : Advanced approaches include:

- Enzyme inhibition assays : Target enzymes like α-glucosidase (for hypoglycemia) or topoisomerase II (for anticancer activity).

- Molecular docking : Simulate binding interactions with protein targets (e.g., PPAR-γ for hypoglycemic effects, as seen in structurally similar thiazolidinediones ).

- In vivo models : Dose-response studies in diabetic or xenograft mice, with histopathological and biochemical profiling.

Methodological Challenges

Q. What strategies mitigate synthetic challenges, such as low yields during amide coupling?

- Answer : Optimize coupling reagents (e.g., HATU or EDCI/HOBt vs. DCC) and reaction solvents (e.g., DMF vs. THF). Microwave-assisted synthesis may improve efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data?

- Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Solutions include:

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution.

- Prodrug design : Modify the acetamide or methoxy groups to enhance solubility or metabolic resistance.

- Formulation optimization : Use nanoemulsions or liposomes to improve delivery .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Follow GHS guidelines for thiazole/acetamide derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.